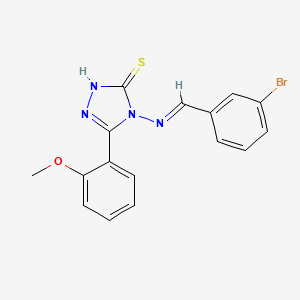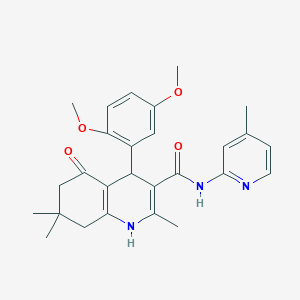![molecular formula C16H22BrF3N2O3 B12041990 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid](/img/structure/B12041990.png)
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid is a chemical compound known for its unique properties and applications in various scientific fields. It is often used in research due to its ability to interact with specific molecular targets, making it valuable in the study of biological processes and drug development.
Métodos De Preparación
The synthesis of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid involves several steps. One common method includes the reaction of 3-bromobenzoyl chloride with 3-(tert-butylamino)propylamine in the presence of a base to form the intermediate 3-bromo-N-[3-(tert-butylamino)propyl]benzamide. This intermediate is then treated with trifluoroacetic acid to obtain the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of protein-ligand interactions and enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid involves its interaction with specific molecular targets. It is known to inhibit DNA damage response protein 53BP1, which recognizes dimethyl lysine residues on lysine 20 on histone H4 involved in double-strand DNA breaks. This inhibition is achieved through the compound’s binding to the target protein, thereby preventing its normal function and leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid can be compared with similar compounds such as:
3-bromo-4-tert-butylbenzoic acid: Similar in structure but lacks the amide and trifluoroacetic acid components.
3-(tert-butoxycarbonylamino)-1-propanol: Contains a tert-butylamino group but differs in the rest of the structure.
N-(3-hydroxypropyl)carbamic acid tert-butyl ester: Another related compound with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H22BrF3N2O3 |
|---|---|
Peso molecular |
427.26 g/mol |
Nombre IUPAC |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H21BrN2O.C2HF3O2/c1-14(2,3)17-9-5-8-16-13(18)11-6-4-7-12(15)10-11;3-2(4,5)1(6)7/h4,6-7,10,17H,5,8-9H2,1-3H3,(H,16,18);(H,6,7) |
Clave InChI |
DPAGQICQYYQSQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCCCNC(=O)C1=CC(=CC=C1)Br.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2E)-2-(1-methylpropylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12041928.png)
![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(2-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041930.png)
![2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12041934.png)
![Ethyl 5-(benzoylamino)-2-{[1-(benzoylamino)-2,2,2-trichloroethyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B12041943.png)
![2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B12041959.png)

![7-butan-2-yl-N-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12041965.png)



![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)
![1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR](/img/structure/B12041983.png)
